2-Methyl-5-(4-methylcyclohexyl)aniline
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Overview
Description
2-Methyl-5-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C₁₄H₂₁N. It is a derivative of aniline, characterized by the presence of a methyl group at the second position and a 4-methylcyclohexyl group at the fifth position on the aniline ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives using methanol catalyzed by cyclometalated ruthenium complexes . This process proceeds under mild conditions (60°C) with sodium hydroxide as the base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar catalytic processes. The use of transition metal catalysts, such as ruthenium complexes, allows for efficient and selective synthesis of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals .
Scientific Research Applications
2-Methyl-5-(4-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methylcyclohexyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to electrophilic centers. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: Similar in structure but lacks the cyclohexyl group.
N-Methylaniline: Contains a methyl group on the nitrogen atom instead of the aromatic ring.
4-Methylcyclohexylamine: Similar cyclohexyl group but lacks the aromatic ring.
Uniqueness
2-Methyl-5-(4-methylcyclohexyl)aniline is unique due to the presence of both a methyl group and a 4-methylcyclohexyl group on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific industrial and research applications .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-methyl-5-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h5,8-10,12H,3-4,6-7,15H2,1-2H3 |
InChI Key |
LBQSMUACEHVDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC(=C(C=C2)C)N |
Origin of Product |
United States |
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